molecular formula C10H15N B3275756 N-(2-methylbenzyl)ethanamine CAS No. 62924-60-1

N-(2-methylbenzyl)ethanamine

Cat. No. B3275756
CAS RN: 62924-60-1
M. Wt: 149.23 g/mol
InChI Key: YEVMVRWHADCOSX-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)ethanamine is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.23 .


Molecular Structure Analysis

The molecular structure of N-(2-methylbenzyl)ethanamine consists of a benzene ring substituted with a methyl group and an ethanamine group . The ethanamine group is attached to the benzene ring via a methylene (-CH2-) linker .


Physical And Chemical Properties Analysis

N-(2-methylbenzyl)ethanamine has a density of 0.9±0.1 g/cm3, a boiling point of 217.0±9.0 °C at 760 mmHg, and a flash point of 88.2±10.9 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

1. Neurochemical Pharmacology

A study by Eshleman et al. (2018) investigated the pharmacology of psychoactive substituted N-benzylphenethylamines, including compounds structurally similar to N-(2-methylbenzyl)ethanamine. They found that these compounds have high affinity and efficacy at 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity, with little psychostimulant activity. This insight is crucial for understanding their potential therapeutic applications in neurochemistry and psychopharmacology (Eshleman et al., 2018).

2. Metabolic Characterization

Nielsen et al. (2017) focused on the metabolism of NBOMe compounds, which are structurally related to N-(2-methylbenzyl)ethanamine. They identified cytochrome P450 enzymes involved in their metabolism, providing crucial information for drug metabolism studies and potential therapeutic applications (Nielsen et al., 2017).

3. Analytical Characterization

Poklis et al. (2013) developed a method for detecting and quantifying NBOMe derivatives in human serum. This research contributes to the field of clinical toxicology and is vital for the development of analytical techniques for similar compounds (Poklis et al., 2013).

4. Antimicrobial and Antidiabetic Studies

A 2023 study by G et al. synthesized Schiff bases from 2-(2-methoxyphenoxy)ethanamine, structurally related to N-(2-methylbenzyl)ethanamine, and evaluated their antimicrobial and antidiabetic properties. This research opens avenues for the development of new pharmaceuticals (G et al., 2023).

5. Toxicological Studies

Yoon et al. (2019) investigated the cardiotoxicity of NBOMe derivatives, closely related to N-(2-methylbenzyl)ethanamine. Their findings highlight the potential cardiovascular risks associated with these compounds, which is crucial for safety evaluations in drug development (Yoon et al., 2019).

Safety And Hazards

While specific safety and hazard data for N-(2-methylbenzyl)ethanamine is not available, general safety measures should be taken while handling this compound. This includes avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

N-[(2-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-11-8-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVMVRWHADCOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296105
Record name N-Ethyl-2-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzyl)ethanamine

CAS RN

62924-60-1
Record name N-Ethyl-2-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62924-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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